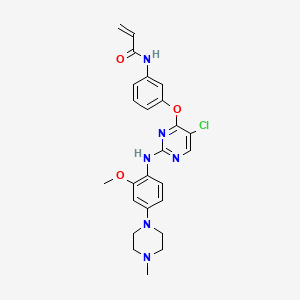

N-(3-(5-氯-2-(2-甲氧基-4-(4-甲基哌嗪-1-基)苯胺)嘧啶-4-氧基)苯基)丙烯酰胺

描述

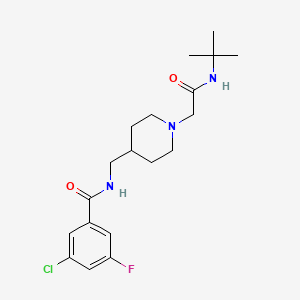

This compound is a 2,4-substituted pyrimidine and is known to be a covalent Janus Kinase 3 (JAK3) inhibitor . It has a molecular formula of C25H27ClN6O3 .

Molecular Structure Analysis

The crystal structure of the JAK3 kinase domain covalently bound to this compound has been determined using X-ray diffraction . The resolution of the structure is 2.9 Å .Chemical Reactions Analysis

The compound is known to form a covalent bond with a unique cysteine (Cys909) residue in JAK3 . This is part of its mechanism as a JAK3 inhibitor.Physical And Chemical Properties Analysis

The compound has a molecular weight of 584.09 . Other physical and chemical properties are not explicitly mentioned in the search results.科学研究应用

EGFR Tyrosine Kinase Inhibitor

WZ4002 is known as a third-generation EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor . EGFR-activating mutations are observed in approximately 15% to 20% of patients with non–small cell lung cancer . WZ4002 has been used in drug screens with EGFR T790M patient-derived cell lines .

Overcoming Anoikis Resistance

WZ4002 can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors . Anoikis is a type of apoptosis induced by detachment from the extracellular matrix, and WZ4002 has shown effectiveness in combating this resistance .

Treatment for Lung Adenocarcinoma

WZ4002 has been used in the treatment of lung adenocarcinoma, specifically in EGFR-mutant lung adenocarcinoma cell lines . It has been found that these cells depend significantly more on EGFR activation for survival than attached cells do .

Combination Therapy

WZ4002 has been used in combination therapy with ABT-263 and TSA (Trichostatin A) to eradicate suspended EGFR-mutant lung adenocarcinoma cells . This combination therapy has shown to induce more apoptosis in suspended cells than in adherent cells .

Overcoming Drug Resistance

WZ4002 has been identified as a compound that can overcome drug resistance in EGFR mutations . It has been found to cause resistance to both WZ4002 and CO-1686, while only EGFR C797S leads to AZD9291 resistance .

作用机制

Target of Action

WZ4002 is identified as a covalent inhibitor potent against EGFR mutants including both primary activating mutations (e.g., L858R, ΔE746-A750) and resistant mutation T790M (e.g., L858R/T790M, ΔE746-A750/T790M double mutants) . It is rather weak against EGFR WT . The IC50 values for EGFR L858R, EGFR L858R/T790M, EGFR E746_A750, EGFR E746_A750/T790M are 2, 8, 3, 2 nM respectively .

Mode of Action

WZ4002 interacts with its targets by inhibiting the phosphorylation of EGFR, which is a key process in the activation of EGFR . This inhibition is more efficient in EGFR-mutant lung adenocarcinomas than in Src inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by WZ4002 is the EGFR signaling pathway . WZ4002 effectively inhibits EGFR, AKT, and ERK1/2 phosphorylation . The phosphorylated EGFR of Src TKI-resistant cells was completely suppressed by WZ4002 . This suggests that WZ4002 can overcome resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .

Pharmacokinetics

It is known that wz4002 is a potent and selective inhibitor of egfr mutations, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties for targeting cells with these mutations .

Result of Action

The primary result of WZ4002 action is the induction of apoptosis in EGFR-mutant lung adenocarcinoma cells . Almost all suspended HCC827 cells underwent apoptosis after 144 h of combination treatment with WZ4002 . Interestingly, treated suspended cells underwent apoptosis to a greater extent than did adherent cells . These findings suggest that WZ4002 has a significant impact on the survival of EGFR-mutant lung adenocarcinoma cells .

Action Environment

The action of WZ4002 is influenced by the cellular environment. For instance, suspended EGFR-mutant lung adenocarcinoma cells depend significantly more on EGFR activation for survival than attached cells do . This suggests that the tumor cells circulating in vessels, which express mutant-specific EGFR, would be highly susceptible to the combination therapy of WZ4002 .

安全和危害

未来方向

属性

IUPAC Name |

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTRLTNMFYIYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153230 | |

| Record name | WZ-4002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1213269-23-8 | |

| Record name | WZ-4002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WZ-4002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WZ-4002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BQ432Z61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)

![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)